molecular formula C10H12N4 B6285698 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine CAS No. 1375472-23-3

1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B6285698
CAS No.: 1375472-23-3
M. Wt: 188.2
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Description

1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 1H-1,2,4-triazole with an appropriate phenyl derivative under specific conditions. One common method is the nucleophilic substitution reaction, where the phenyl group is introduced using a suitable halogenated precursor.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has found applications in several scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential anticancer, antiviral, and anti-inflammatory properties.

  • Agriculture: It is used in the development of new pesticides and herbicides.

  • Material Science: The compound is utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is compared with other triazole derivatives, such as 1,3-bis(1,2,4-triazol-1-yl)propane and 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Properties

CAS No.

1375472-23-3

Molecular Formula

C10H12N4

Molecular Weight

188.2

Purity

75

Origin of Product

United States

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